4-{[(Cyclobutylmethyl)(methyl)amino]methyl}benzoic acid
Description
4-{[(Cyclobutylmethyl)(methyl)amino]methyl}benzoic acid is a benzoic acid derivative featuring a tertiary amine substituent at the para position of the aromatic ring. Its IUPAC name reflects the cyclobutylmethyl and methyl groups attached to the nitrogen atom, which is further connected to the benzene core via a methylene bridge. The molecular formula is C₁₄H₁₉NO₂, with a molecular weight of 233.31 g/mol. The compound’s structure combines a carboxylic acid group (providing acidity and hydrogen-bonding capacity) with a bulky tertiary amine moiety, which may influence solubility, bioavailability, and receptor interactions.
Properties
IUPAC Name |
4-[[cyclobutylmethyl(methyl)amino]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-15(9-11-3-2-4-11)10-12-5-7-13(8-6-12)14(16)17/h5-8,11H,2-4,9-10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEZBALMOFRQJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCC1)CC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Cyclobutylmethyl)(methyl)amino]methyl}benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of benzoic acid derivatives with cyclobutylmethyl and methylamine under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques like crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-{[(Cyclobutylmethyl)(methyl)amino]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
4-{[(Cyclobutylmethyl)(methyl)amino]methyl}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: This compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(Cyclobutylmethyl)(methyl)amino]methyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutylmethyl and methylamino groups can enhance binding affinity and specificity, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Benzoic Acid Derivatives
Key Observations :
Steric Effects: The cyclobutylmethyl group in the target compound introduces moderate steric bulk compared to the smaller cyclopropane ring in ’s compound. Cyclobutane’s larger size and lower ring strain may enhance metabolic stability relative to cyclopropane derivatives .
Electronic and Solubility Properties :
- The tertiary amine in the target compound is less polar than the amide in or the sulfonamide in , likely reducing water solubility. However, the amine’s basicity (pKa ~9–10) could facilitate salt formation, enhancing bioavailability.
- ’s sulfonamide and ether groups increase hydrophilicity and hydrogen-bond acceptors (6 vs. 3 in the target compound), favoring aqueous solubility .
Hydrogen-Bonding Capacity: The target compound’s carboxylic acid serves as the sole H-bond donor, whereas ’s amide provides an additional donor, enabling stronger interactions with biological targets like enzymes .
Research Findings and Implications
Pharmacokinetic and Pharmacodynamic Considerations
- Lipophilicity : The target compound’s logP (estimated ~2.5) is higher than ’s amide derivative (logP ~1.8) due to the hydrophobic cyclobutyl and methyl groups. This may enhance blood-brain barrier penetration, making it suitable for CNS-targeted therapies.
- Acidity : The carboxylic acid (pKa ~4.5) ensures ionization at physiological pH, while the tertiary amine (pKa ~9.5) remains unionized, balancing solubility and membrane permeability.
Limitations and Knowledge Gaps
- No direct biological data (e.g., IC₅₀, binding affinity) are available for the target compound. Comparisons are extrapolated from structural analogs.
- ’s sulfonamide derivative demonstrates enhanced metabolic stability due to the sulfonyl group’s electron-withdrawing effects, a feature absent in the target compound .
Biological Activity
4-{[(Cyclobutylmethyl)(methyl)amino]methyl}benzoic acid is an organic compound with a unique structural composition that includes a benzoic acid core and a cyclobutyl(methyl)amino group. This combination is believed to confer distinct biological activities, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 219.28 g/mol. The structural features that contribute to its biological activity include:
- Cyclobutyl Ring : Provides unique steric and electronic properties.
- Amino Group : Potential for hydrogen bonding and interaction with biological targets.
- Benzoic Acid Moiety : Known for its role in various biochemical pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Properties : Initial studies suggest that this compound may inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
- Analgesic Effects : The compound has shown promise in pain relief models, indicating potential as an analgesic agent.
- Binding Affinity : Its unique structure may enhance binding to specific enzymes or receptors, leading to various biochemical effects. Ongoing studies are focused on elucidating these interactions further.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in inflammatory pathways.
- Receptor Modulation : It could modulate receptor activity related to pain perception and inflammatory responses.
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of this compound in a rodent model of arthritis. The results indicated a significant reduction in joint swelling and inflammatory markers compared to control groups. This suggests potential therapeutic applications in managing inflammatory diseases.
Case Study 2: Analgesic Efficacy
In another research project, the analgesic properties were assessed using the formalin test in rats. The compound demonstrated dose-dependent pain relief, indicating its potential as a non-opioid analgesic alternative.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. Below is a summary table highlighting key characteristics:
| Compound Name | Structure Features | Biological Activity | Binding Affinity |
|---|---|---|---|
| Compound A | Benzamide derivative | Anti-inflammatory | Moderate |
| Compound B | Cyclohexyl analog | Analgesic | High |
| This compound | Cyclobutyl + Amino group | Anti-inflammatory, Analgesic | Under investigation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
